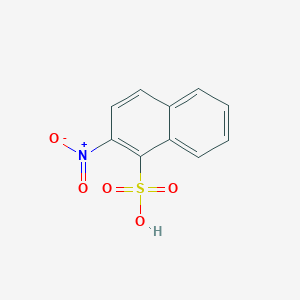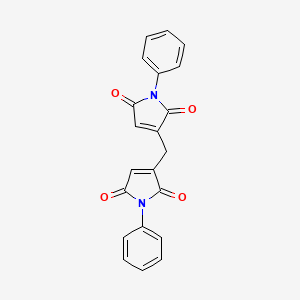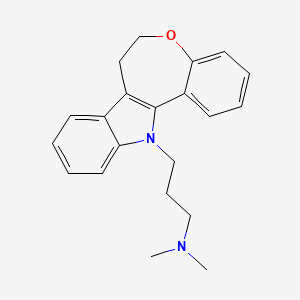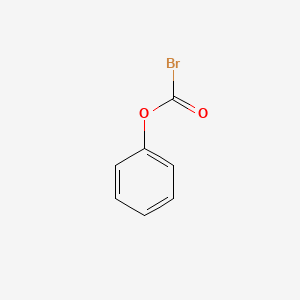
Phenyl carbonobromidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Phenyl carbonobromidate can be synthesized through the reaction of phenol with carbon tetrabromide in the presence of a base such as pyridine. The reaction typically proceeds under mild conditions, with the base facilitating the formation of the carbonobromidate ester.
Industrial Production Methods: On an industrial scale, this compound can be produced using a continuous flow reactor, which allows for better control over reaction conditions and yields. The use of automated systems ensures consistent quality and scalability of production.
Analyse Des Réactions Chimiques
Types of Reactions: Phenyl carbonobromidate undergoes several types of chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the bromide group is replaced by other nucleophiles.
Oxidation Reactions: The compound can be oxidized to form phenyl carbonates.
Reduction Reactions: Reduction of this compound can yield phenyl alcohols.
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide, typically under reflux conditions.
Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are employed.
Major Products Formed:
Substitution: Phenyl esters or ethers.
Oxidation: Phenyl carbonates.
Reduction: Phenyl alcohols.
Applications De Recherche Scientifique
Phenyl carbonobromidate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is utilized in the study of enzyme mechanisms and as a reagent in biochemical assays.
Medicine: this compound derivatives are explored for their potential therapeutic properties.
Industry: It is employed in the production of polymers and as a stabilizer in certain chemical processes.
Mécanisme D'action
The mechanism of action of phenyl carbonobromidate involves its reactivity towards nucleophiles and electrophiles. The bromide group is a good leaving group, making the compound highly reactive in substitution reactions. The phenyl group can stabilize intermediates through resonance, facilitating various chemical transformations.
Comparaison Avec Des Composés Similaires
Phenyl Carbonate: Similar in structure but with an oxygen atom instead of a bromine atom.
Phenyl Acetate: Contains an acetate group instead of a carbonobromidate moiety.
Phenyl Benzoate: Features a benzoate group in place of the carbonobromidate group.
Uniqueness: Phenyl carbonobromidate is unique due to the presence of the bromide group, which imparts distinct reactivity compared to other phenyl esters. This makes it particularly useful in specific synthetic applications where bromide’s leaving group properties are advantageous.
Propriétés
Numéro CAS |
51806-30-5 |
|---|---|
Formule moléculaire |
C7H5BrO2 |
Poids moléculaire |
201.02 g/mol |
Nom IUPAC |
phenyl carbonobromidate |
InChI |
InChI=1S/C7H5BrO2/c8-7(9)10-6-4-2-1-3-5-6/h1-5H |
Clé InChI |
ABUYPZMWYIVOKQ-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)OC(=O)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


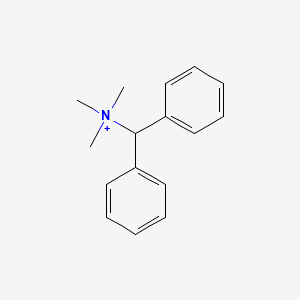
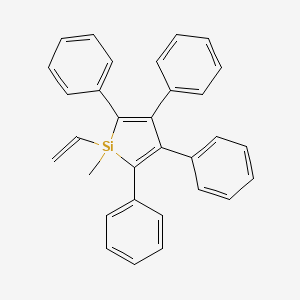
![(2S,3S,11bS)-9,10-dimethoxy-3-methyl-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizin-2-amine;dihydrochloride](/img/structure/B14663209.png)
![2-[(E)-hydrazinylidenemethyl]-6-methoxyphenol](/img/structure/B14663212.png)
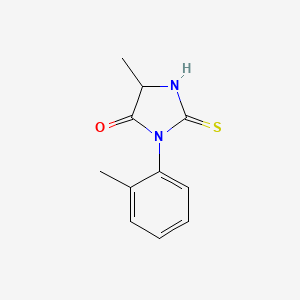
![2-[2-(Hydroxymethyl)phenyl]-1-phenylethanol](/img/structure/B14663225.png)

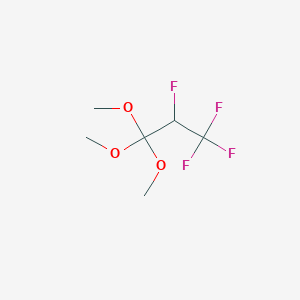

![1-[(Oxiran-2-yl)methyl]pyridin-1-ium chloride](/img/structure/B14663247.png)
